3-Methylbenzyl alcohol

Physical property Melting point Isomer comparison

3-Methylbenzyl alcohol (m-methylbenzyl alcohol, CAS 587-03-1) is a methyl-substituted benzyl alcohol with the formula C₈H₁₀O. It belongs to the methylbenzyl alcohol isomer family alongside 2-methylbenzyl alcohol (ortho) and 4-methylbenzyl alcohol (para).

Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
CAS No. 587-03-1
Cat. No. B147276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzyl alcohol
CAS587-03-1
Synonyms3-MBA
3-methylbenzyl alcohol
Molecular FormulaC8H10O
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CO
InChIInChI=1S/C8H10O/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3
InChIKeyJJCKHVUTVOPLBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.41 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzyl Alcohol (CAS 587-03-1): Isomer-Specific Procurement for Meta-Substituted Benzyl Alcohol Applications


3-Methylbenzyl alcohol (m-methylbenzyl alcohol, CAS 587-03-1) is a methyl-substituted benzyl alcohol with the formula C₈H₁₀O. It belongs to the methylbenzyl alcohol isomer family alongside 2-methylbenzyl alcohol (ortho) and 4-methylbenzyl alcohol (para). Unlike its ortho and para counterparts, which are crystalline solids at room temperature, 3-methylbenzyl alcohol is a clear colorless liquid, a direct consequence of its meta-substitution pattern [1]. It serves as a synthetic intermediate for organophosphorus cholinesterase inhibitors and as a USP-registered impurity reference standard for the pharmaceutical meclizine hydrochloride [2].

Meta-substituted isomer — liquid at ambient temperature, unlike solid ortho/para counterparts
USP impurity reference standard — designated for meclizine hydrochloride ANDA/QC workflows
Synthetic intermediate — supports organophosphorus cholinesterase inhibitor and carbonylation research

Why Meta Matters: In-Class Substitution of 3-Methylbenzyl Alcohol Is Not Chemically Neutral


The three methylbenzyl alcohol isomers (ortho, meta, para) share an identical molecular formula and molecular weight (122.16 g/mol), yet their physical state, enzyme substrate kinetics, carbonylation pathways, and regulatory identities diverge substantially [1]. A procurement specification that requests merely "a methylbenzyl alcohol" without positional designation risks selecting an isomer that is solid rather than liquid (ortho, mp 33–36 °C; para, mp 59–61 °C), that follows a different reaction trajectory under Rh-catalyzed carbonylation, or that fails to meet a compendial impurity monograph — each with quantifiable consequences for process performance and regulatory compliance [2].

Property
3-Methylbenzyl alcohol (meta)
2-/4-Methylbenzyl alcohol (ortho/para)
Physical state at 25 °C
Liquid (mp −20 °C)
Solid (mp 33–61 °C); requires heated handling or solvent dissolution
Regulatory identity
USP meclizine impurity (UNII: 7L3M6Y04NC)
Not listed; substitution fails ANDA compendial requirement
Rh-catalyzed carbonylation pathway
Ester-intermediate route (shared with ortho)
Para isomer favors ether intermediate; process parameters may not transfer

Quantitative Head-to-Head Evidence: Where 3-Methylbenzyl Alcohol Departs from Ortho and Para Isomers


Physical State at Ambient Temperature: 3-Methylbenzyl Alcohol Is the Only Liquid Isomer

3-Methylbenzyl alcohol is uniquely liquid at standard laboratory and manufacturing temperatures (20–25 °C) among the three methylbenzyl alcohol isomers. Its melting point is −20 °C, whereas 2-methylbenzyl alcohol melts at 33–36 °C and 4-methylbenzyl alcohol melts at 59–61 °C . This liquid state eliminates the need for heated storage, molten handling, or solvent pre-dissolution required for the ortho and para solids, directly reducing energy input, equipment complexity, and solid-handling losses in continuous-flow or large-batch processes [1].

Ambient physical state
Direct head-to-head comparison
3-Methylbenzyl alcohol: liquid at 20–25 °C (mp −20 °C)
Only liquid isomer; enables solvent-free handling
Ortho mp 33–36 °C, para mp 59–61 °C; ΔT ≈ 53–81 °C
Physical property Melting point Isomer comparison

Enzyme Substrate Affinity: 3-Methylbenzyl Alcohol Displays Isomer-Dependent KM Values for Aryl-Alcohol Dehydrogenase

In kinetic studies of benzyl alcohol dehydrogenase (EC 1.1.1.90) from Pseudomonas putida, the plasmid-encoded enzyme exhibits a Michaelis constant (KM) of 0.081 mM for 3-methylbenzyl alcohol, compared with 0.106 mM for 4-methylbenzyl alcohol and 0.605 mM for 2-methylbenzyl alcohol [1]. For the chromosome-encoded enzyme, KM values are 0.146 mM (3-methyl), 0.118 mM (4-methyl), and 0.992 mM (2-methyl). The meta isomer thus shows the highest affinity for the plasmid-encoded form and the second-highest for the chromosome-encoded form, while the ortho isomer is consistently the poorest substrate across both enzyme variants [1].

Enzyme substrate affinity
Direct head-to-head comparison
KM 0.081 mM (plasmid-encoded aryl-alcohol dehydrogenase)
~7.5-fold lower KM vs. ortho isomer
Pseudomonas putida TOL plasmid pWW53; in vitro assay context
Enzyme kinetics Biotransformation Xylene degradation

Carbonylation Pathway Divergence: Meta Isomer Follows Ester Intermediacy Distinct from Para Isomer

Under Rh-catalyzed carbonylation (130 °C, CO pressure 3×10³ kPa), 3-methylbenzyl alcohol (m-MBAL) proceeds — like its ortho analog — predominantly via the corresponding methylbenzyl tolylacetate ester intermediate in the early reaction phase, whereas 4-methylbenzyl alcohol (p-MBAL) forms bis(p-methylbenzyl) ether as the dominant initial intermediate [1]. After 180 minutes, all three isomers reach a common final product (tolylacetic acid) with comparable selectivity (45–55 mol%), but the divergent early-stage intermediate profiles indicate that process optimization — particularly for time-sensitive or intermediate-quench protocols — cannot be transferred between the meta and para isomers without revalidation [1].

Carbonylation intermediate pathway
Direct head-to-head comparison
Meta isomer: m-methylbenzyl m-tolylacetate (ester) intermediate
Para isomer forms ether intermediate; pathway revalidation needed
Rh catalyst, 130 °C, 3×10³ kPa CO; final TAA selectivity 45–55 mol% for all isomers
Carbonylation Rhodium catalysis Reaction mechanism

Selective Synthesis from Ethanol: Meta Isomer Requires a Distinct Catalytic Pathway Not Accessible to Ortho/Para Isomers

While ortho- and para-methylbenzyl alcohols have been successfully synthesized from ethanol upgrading over metal-modified hydroxyapatite (HAP) catalysts, 3-methylbenzyl alcohol (3-MB-OH) could not be produced via the same direct route and was notably absent from the product distribution . Instead, a novel co-feed pathway — ethanol plus methacrolein over HAP — was required to generate 3-MB-OH, achieving a selectivity of 36.2% under optimized conditions . This represents a fundamental synthetic accessibility difference: the meta isomer demands a distinct feedstock and catalytic strategy that is not interchangeable with the established single-feed ethanol route used for ortho and para isomers.

Synthetic accessibility from ethanol
Direct head-to-head comparison
Meta isomer requires ethanol + methacrolein co-feed over HAP; selectivity 36.2%
Distinct catalytic pathway; single-feed ethanol route insufficient
HAP catalyst, gas-phase continuous flow; ortho/para accessible via single-feed route
Bioethanol upgrading Heterogeneous catalysis Selectivity

Compendial Regulatory Identity: 3-Methylbenzyl Alcohol Is the Only Isomer Listed as a USP Meclizine Impurity

3-Methylbenzyl alcohol is registered in the FDA Substance Registration System and USP compendia as Meclizine Hydrochloride Impurity (3-Methylbenzyl Alcohol), with the explicit designation "USP IMPURITY" [1]. Neither 2-methylbenzyl alcohol nor 4-methylbenzyl alcohol carries this specific compendial identity for meclizine. This regulatory designation creates a non-substitutable procurement requirement: any analytical laboratory, CRO, or manufacturer performing meclizine impurity profiling must source the meta isomer specifically, as the ortho and para isomers lack the requisite regulatory qualification for this application .

USP impurity designation
Source review
3-Methylbenzyl alcohol listed as Meclizine Hydrochloride Impurity (USP)
Non-substitutable compendial identity for ANDA/QC
Ortho/para isomers not listed; USP–NF and FDA SRS context
Pharmaceutical impurity USP monograph Reference standard

Physical Handling Advantage: Liquid State at Ambient Temperature Eliminates Solid-Handling Unit Operations

At standard ambient temperatures (20–25 °C), 3-methylbenzyl alcohol is a free-flowing liquid (mp −20 °C), whereas the para isomer requires storage at elevated temperature (>59 °C) or solvent dissolution to remain pumpable, and the ortho isomer requires heating above 33–36 °C to liquefy . This property directly translates to reduced energy input, simplified reactor setup, and compatibility with continuous-flow manufacturing platforms when the meta isomer is selected [1]. Viscosity measurements at 25 °C show 28.7 cP for 3-methylbenzyl alcohol compared to 26.3 cP for the ortho derivative [1], indicating comparable flow characteristics but with the critical advantage that only the meta isomer is already in the liquid state at that temperature.

Ambient processability
Direct head-to-head comparison
Liquid at 20–25 °C; viscosity 28.7 cP at 25 °C
Eliminates heated lines and solid-charging systems
Ortho and para isomers require heating to ≥36 °C or solvent dissolution
Process engineering Flow chemistry Physical property

Where 3-Methylbenzyl Alcohol Outperforms Other Isomers: Evidence-Backed Application Scenarios


Meclizine Hydrochloride Impurity Reference Standard for ANDA/QC

Pharmaceutical QC laboratories and CROs conducting impurity profiling of meclizine hydrochloride drug substance or drug product must use 3-methylbenzyl alcohol as the USP-designated impurity reference standard. No other methylbenzyl alcohol isomer satisfies this regulatory requirement, making the meta isomer the sole compendially acceptable choice for method development, method validation (AMV), and batch-release testing under ANDA frameworks [1].

Biocatalytic m-Xylene Degradation Pathway Intermediate for Metabolic Engineering

In engineered microbial consortia or cell-free biocatalytic cascades designed to valorize m-xylene, 3-methylbenzyl alcohol is the native pathway intermediate. Kinetic data from benzyl alcohol dehydrogenase (EC 1.1.1.90) show that the meta isomer has a 7.5-fold lower KM for the plasmid-encoded enzyme compared to 2-methylbenzyl alcohol, making it the kinetically optimal substrate for this biodegradative route. Using the ortho or para isomer would reduce pathway flux and compromise biocatalytic efficiency [2].

Synthesis of Dialkyl Aryl Phosphate Acetylcholinesterase Inhibitors

3-Methylbenzyl alcohol is a documented precursor for dialkyl aryl phosphate and dialkyl arylalkyl phosphate compounds with inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its liquid physical state at ambient temperature simplifies the phosphorylation reaction setup compared to solid ortho or para isomers, avoiding the need for pre-dissolution or heated addition funnels. This practical advantage, combined with the well-established synthetic route, makes it the logical starting material for medicinal chemistry programs targeting organophosphorus cholinesterase inhibitors .

Continuous-Flow Carbonylation Process Development to Tolylacetic Acid Derivatives

The Rh-catalyzed carbonylation of 3-methylbenzyl alcohol proceeds via an ester intermediate pathway shared with the ortho isomer but distinct from the para isomer's ether pathway. For process development teams transitioning from batch to continuous-flow carbonylation, the meta isomer's liquid ambient state eliminates the need for heated feed reservoirs, and its intermediate chemistry is well-characterized at 130 °C under 3×10³ kPa CO. This combination of process-friendly physical properties and documented reaction behavior supports the selection of 3-methylbenzyl alcohol as the isomer of choice for scalable tolylacetic acid synthesis [3].

Application
Selection Property
Validation Focus
Meclizine impurity reference standard (ANDA/QC)
USP compendial identity
Method validation and batch-release compendial compliance
m-Xylene degradation biocatalysis research
Native pathway intermediate; enzyme kinetic fit
Aryl-alcohol dehydrogenase substrate affinity and pathway flux
Organophosphorus cholinesterase inhibitor synthesis
Ambient liquid handling; documented precursor route
Phosphorylation reaction setup and inhibitor profiling
Continuous-flow carbonylation process development
Liquid feed compatibility; characterized ester-intermediate pathway
Scalable tolylacetic acid synthesis and intermediate-quench protocols
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